molecular formula C16H20ClNO2 B2859040 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one CAS No. 793679-05-7

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one

Cat. No.: B2859040
CAS No.: 793679-05-7
M. Wt: 293.79
InChI Key: YFVGXFZKXKZDES-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is an organic compound with the molecular formula C16H20ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one typically involves the reaction of 6-ethoxy-2,2,4-trimethylquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include various substituted quinoline derivatives.

    Oxidation: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction: Products include alcohol derivatives of quinoline.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
The compound demonstrates significant antioxidant activity, which can be leveraged in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Research indicates that derivatives of 2-chloro compounds exhibit enhanced antioxidant properties, making them suitable candidates for drug development targeting conditions such as neurodegenerative diseases and cancer .

Antimicrobial Activity
Studies have shown that compounds similar to 2-chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one possess antimicrobial properties. This application is particularly relevant in developing new antibiotics or preservatives in pharmaceuticals and cosmetics. The structural features of this compound may contribute to its efficacy against a broad spectrum of microbial pathogens .

Materials Science

Polymer Stabilization
In materials science, the compound can be utilized as an antioxidant in rubber and polymer formulations. The incorporation of 6-ethoxy derivatives helps improve the thermal stability and longevity of materials exposed to oxidative environments. This application is critical in industries where material degradation can lead to product failure .

Scintillator Development
Recent advancements have explored the use of similar compounds in developing temperature-adaptive organic scintillators. These materials are essential in radiation detection technologies and can significantly enhance the performance of scintillation detectors by adjusting their luminescence based on temperature changes .

Cosmetic Formulation

Skin Care Products
The compound has potential applications in cosmetic formulations due to its antioxidant and antimicrobial properties. As consumers increasingly seek products with natural ingredients that provide skin benefits without harmful side effects, incorporating such compounds can enhance product efficacy while ensuring safety .

Stability Enhancer
In cosmetic formulations, the stability of active ingredients is paramount. The use of 2-chloro derivatives can help stabilize sensitive components within creams and lotions, thus extending shelf life and maintaining product integrity over time .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of various chloroquinoline derivatives. Results indicated that 2-chloro derivatives exhibited superior radical scavenging activities compared to non-chloro analogs, suggesting their potential as effective antioxidants in food preservation and dietary supplements .

Case Study 2: Antimicrobial Applications

Research conducted on the antimicrobial effects of chloroquinoline compounds revealed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the incorporation of such compounds into topical formulations aimed at treating skin infections .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
  • 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-phenylethanone

Uniqueness

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is unique due to its specific ethoxy group at the 6-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antioxidant and anti-inflammatory effects, as well as its implications in liver protection and other therapeutic areas.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉ClN₂O
  • Molecular Weight : 264.76 g/mol
  • CAS Number : 73477-12-0

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline, including 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a related compound), exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including liver damage induced by acetaminophen (AAP) .

Hepatoprotective Effects

A study highlighted the hepatoprotective properties of 6-hydroxy derivatives of dihydroquinoline. These compounds were shown to reduce markers of liver injury and oxidative stress in experimental models. The administration of these compounds resulted in:

  • Decreased levels of pro-inflammatory cytokines.
  • Inhibition of caspase activity associated with apoptosis.
  • Restoration of antioxidant enzyme function .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the modulation of NF-kB pathways and reduction in the synthesis of inflammatory mediators. This suggests that 2-chloro derivatives may play a role in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have examined the biological activities associated with quinoline derivatives:

  • Liver Injury Model : In a rat model of AAP-induced liver injury, treatment with dihydroquinoline derivatives led to:
    • Improved liver function markers.
    • Histopathological improvements in liver tissue.
    • Enhanced antioxidant status .
  • Antioxidant Mechanisms : The mechanism underlying the antioxidant activity involves scavenging free radicals and enhancing the body's natural antioxidant defenses. This was demonstrated through biochemical assays measuring levels of glutathione and other antioxidants .

Data Tables

Biological ActivityObservationsReferences
AntioxidantReduced oxidative stress markers; improved glutathione levels
HepatoprotectionDecreased liver injury markers; improved histopathology
Anti-inflammatoryInhibition of pro-inflammatory cytokines; reduced NF-kB activation

Properties

IUPAC Name

2-chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-5-20-12-6-7-14-13(8-12)11(2)9-16(3,4)18(14)15(19)10-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGXFZKXKZDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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